molecular formula C20H18ClNO4 B1666800 Berberine chloride CAS No. 633-65-8

Berberine chloride

Cat. No. B1666800
CAS RN: 633-65-8
M. Wt: 371.8 g/mol
InChI Key: VKJGBAJNNALVAV-UHFFFAOYSA-M
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Description

Berberine is a quaternary ammonium salt from the protoberberine group of benzylisoquinoline alkaloids. It is found in some plants including species of Berberis, from which its name is derived . Berberine has been used in traditional Chinese and Ayurvedic medicine to treat infections, diarrhea, diabetes, HIV, heart failure, high cholesterol, and high blood pressure . It is also used as a fluorescent stain to stain heparin in mast cells .


Synthesis Analysis

Berberine chloride was synthesized starting from pyrocatechol in an overall 13.6% yield. The key steps include a Hofmann rearrangement, chloromethylation, nucleophilic substitution, hydrolysis, decarboxylation, and cyclization .


Molecular Structure Analysis

A new pseudopolymorph of berberine chloride was obtained during co-crystallization of berberine chloride with malonic acid from methanol. The berberine cations form dimers, which are further packed in stacks .


Chemical Reactions Analysis

Berberine chloride has been found to form cocrystals with various coformers, revealing various intermolecular interactions that stabilize crystal lattices, including O–H···Cl− hydrogen bonds .


Physical And Chemical Properties Analysis

Berberine chloride is a yellow solid with a molar mass of 336.366 g·mol−1. It is slowly soluble in water . It forms cocrystals with all three coformers, which exhibited better stability against high humidity (up to 95% relative humidity) at 25 ℃ and higher intrinsic and powder dissolution rates than berberine chloride .

Scientific Research Applications

Diabetes and Cardiovascular Diseases

Berberine has shown potential therapeutic properties for chronic ailments such as diabetes and cardiovascular diseases . It has a positive effect on several physiological processes, including glucose and lipid metabolism, inflammation, oxidative stress, and endothelial function . It can also ameliorate cardiac performance, diminish arterial blood pressure and serum cholesterol concentrations, and augment insulin responsiveness .

Cancer Treatment

Berberine can inhibit tumor growth and promote apoptosis in cancer cells . This makes it a promising agent in the fight against cancer.

Cholesterol Management

Research has provided evidence that the utilization of Berberine amplifies the process of cholesterol excretion from the liver into bile, which is then eliminated from the body through fecal excretion .

Vascular Diseases

Berberine has shown potential as an alternative therapeutic strategy for vascular diseases . It shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways .

Neuroprotection

Recent studies have shown that berberine exerts a protective effect on the central nervous system . This makes it a promising agent in disorders such as Alzheimer’s disease, cerebral ischemia, mental depression, anxiety, and schizophrenia .

Antidepressant Effects

Studies have shown that Berberine could improve depressive-like behavior in mice by increasing the levels of NE, 5-HT, and DA in the hippocampus and frontal cortex .

Mechanism of Action

Target of Action

Berberine chloride, a naturally occurring isoquinoline alkaloid, has been found to interact with several cellular and molecular targets. These include AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress . These targets play significant roles in various biological processes, including inflammation, oxidative stress, apoptosis, and autophagy .

Mode of Action

Berberine chloride interacts with its targets to exert remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity . For instance, it can regulate multiple signaling pathways, including AMPK, NF-κB, SIRT-1, HIF-1α, PI3K/Akt, JAK-2, and Ca 2+ channels . These interactions result in changes in cellular functions and contribute to its therapeutic effects.

Biochemical Pathways

Berberine chloride affects several biochemical pathways. It shows antioxidant defense function against neurotoxic effects caused by oxidative stress, mainly depending on its free radical scavenging ability and the activation of endogenous antioxidant signaling pathways, such as the Nrf2, PI3K/Akt, and PPARδ pathways .

Pharmacokinetics

The pharmacokinetics of berberine chloride is characterized by poor oral absorption and low bioavailability . It is reported that only 0.5% of ingested berberine is absorbed in the small intestine, and this percentage decreases to 0.35% when it enters systemic circulation . The liver and intestine are the main metabolizing organs of berberine .

Result of Action

The molecular and cellular effects of berberine chloride’s action are diverse. It shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity . It can also inhibit tumor growth and promote apoptosis in cancer cells . Furthermore, berberine has exhibited the capacity to ameliorate cardiac performance, diminish arterial blood pressure and serum cholesterol concentrations, and augment insulin responsiveness .

Safety and Hazards

Berberine chloride should be handled with care. Avoid dust formation, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Berberine is currently receiving great interest due to its extremely promising biological and pharmacological activity. Its anticancer activity reflected in the proapoptotic effect seems to be the most promising trend of research . There is a lot of work that needs to be done to accurately elucidate the efficacy and mechanism of berberine in depression .

properties

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18NO4.ClH/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJGBAJNNALVAV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8024602
Record name Berberine chloride
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Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Berberine chloride

CAS RN

633-65-8
Record name Berberine hydrochloride
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Record name Berberine chloride [JAN]
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Record name berberine chloride
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Record name Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium, 5,6-dihydro-9,10-dimethoxy-, chloride (1:1)
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Record name Berberine chloride
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Record name Berberine hydrochloride
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Record name BERBERINE CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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